sulfamoyl}amine CAS No. 741717-71-5](/img/structure/B2901349.png)
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{2-(Dimethylamino)ethylsulfamoyl}amine” is an organic compound with the molecular formula C5H15N3O2S . It has a molecular weight of 181.26 . It appears as a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane . Its InChI key is ITLYXQBZTJGFTB-UHFFFAOYSA-N . The compound contains a sulfamoyl group (S(=O)(=O)N), which is attached to a methyl group and a 2-(dimethylamino)ethyl group .Physical And Chemical Properties Analysis
“{2-(Dimethylamino)ethylsulfamoyl}amine” is a powder at room temperature . It has a molecular weight of 181.26 . The compound’s storage temperature is at room temperature .科学的研究の応用
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine has a wide range of applications in scientific research. It is often used as a reagent in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. In addition, this compound is used in the synthesis of peptides, proteins, and other biomolecules. This compound is also used in the production of catalysts and catalytic systems, and it is often used as a catalyst in organic reactions.
作用機序
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine acts as a nucleophilic reagent, and it is typically used in the synthesis of other compounds. It is a highly reactive compound and can react with a variety of other molecules, including acids and bases. This compound can also be used to catalyze a variety of reactions, including the hydrolysis of amides, the formation of amines, and the formation of sulfonic acids.
Biochemical and Physiological Effects
This compound is a very reactive compound and can interact with a variety of biological molecules. It has been found to interact with a variety of enzymes, including proteases, phosphatases, and kinases. It has also been found to interact with DNA and RNA, and it can affect the expression of genes. This compound has also been found to interact with a variety of hormones, and it can affect the activity of these hormones.
実験室実験の利点と制限
The use of {[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine in laboratory experiments has several advantages. It is a highly reactive compound, and it can be used to synthesize a variety of compounds. It is also a relatively inexpensive reagent and is easy to obtain. Additionally, it is a relatively safe compound and is not toxic to humans. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with a variety of other molecules, which can lead to undesired side reactions. Additionally, it is a relatively unstable compound and can degrade over time.
将来の方向性
There are a variety of potential future directions for the use of {[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine in scientific research. It could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of polymers and other materials. Additionally, it could be used in the synthesis of peptides, proteins, and other biomolecules. It could also be used to catalyze a variety of reactions, including the hydrolysis of amides, the formation of amines, and the formation of sulfonic acids. Finally, it could be used to study the biochemical and physiological effects of this compound on a variety of biological molecules, such as enzymes, DNA, and hormones.
合成法
{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine is most commonly synthesized via a multistep reaction involving the reaction of dimethylamine with methylsulfonylchloride. The reaction is typically carried out in aqueous solution and is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is highly exothermic and produces this compound as the primary product, with other byproducts such as dimethylsulfoxide and dimethylsulfone.
特性
IUPAC Name |
1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYXQBZTJGFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

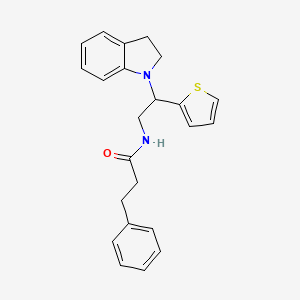
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)

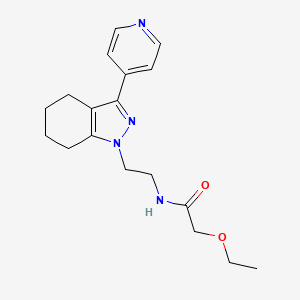


![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)
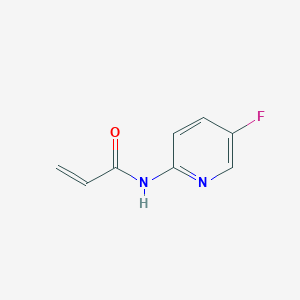
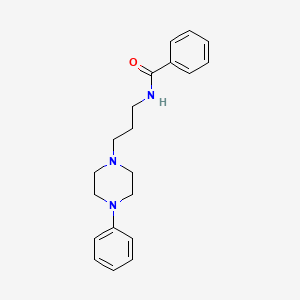
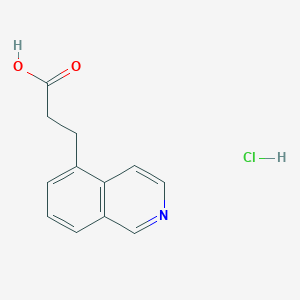
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)